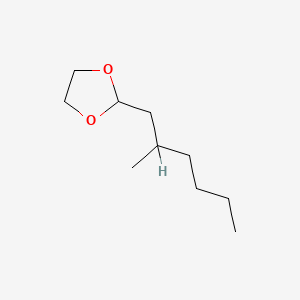
2-(2-Methylhexyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylhexyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(2-Methylhexyl)-1,3-dioxolane and its derivatives?
Methodological Answer: The synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For alkyl-substituted variants like this compound, a two-step approach is effective:
Aldol Condensation : Reacting aldehydes (e.g., 2-methylhexanal) with ethylene glycol under acidic conditions (e.g., sulfuric acid) forms the acetal intermediate .
Catalytic Hydrogenation : To stabilize or reduce reactive groups, hydrogenation using catalysts like Raney nickel ensures selective saturation without ring opening .
Key Considerations : Optimize reaction temperature (60–100°C) and acid concentration to minimize side products like oligomers .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- GC-MS : Retention time and molecular ion peaks ([M]⁺ at m/z ~172) assess purity (>95%) and detect volatile byproducts .
- X-ray Crystallography : Resolve stereochemical ambiguities; for example, dioxolane derivatives often exhibit chair conformations with substituents in equatorial positions .
Q. What are the key physical properties (e.g., solubility, boiling point) of this compound that influence its reactivity in organic synthesis?
Methodological Answer:
- Solubility : High lipophilicity due to the methylhexyl chain makes it soluble in nonpolar solvents (e.g., hexane, toluene) but poorly miscible in water. This property favors its use in phase-transfer catalysis .
- Boiling Point : Estimated at 180–200°C (extrapolated from similar dioxolanes), enabling reactions under reflux conditions .
- Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalization reactions involving this compound derivatives?
Methodological Answer:
- Protecting Group Chemistry : Temporarily shield the dioxolane oxygen using silyl ethers (e.g., TBSCl) to direct electrophilic attacks to the alkyl chain .
- Radical Functionalization : Employ AIBN-initiated reactions with bromine donors (e.g., NBS) to selectively halogenate the methylhexyl group .
- Grignard Additions : Use steric hindrance (e.g., bulky organometallics) to favor additions at the less hindered acetal position .
Data Contradictions : Some studies report competing ring-opening under strong electrophilic conditions, necessitating kinetic monitoring via in situ IR .
Q. How do polymerization mechanisms (radical vs. cationic) affect the macromolecular architecture of poly-dioxolane systems?
Methodological Answer:
- Radical Polymerization : Yields linear polymers with moderate polydispersity (Đ ~1.5). Initiate with AIBN at 70°C; chain transfer agents (e.g., thiols) control molecular weight .
- Cationic Polymerization : Produces cyclic oligomers via backbiting. Use BF₃·OEt₂ as a catalyst at low temperatures (–20°C) to suppress side reactions .
Analytical Validation : SEC-MALS confirms topology (linear vs. cyclic), while ¹H NMR end-group analysis quantifies termination efficiency .
Q. What computational approaches predict the stereoelectronic effects of this compound in host-guest chemistry?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to model dioxolane ring puckering and substituent effects on electron density distribution .
- Molecular Dynamics (MD) : Simulate host-guest binding (e.g., with cyclodextrins) using AMBER force fields. Key parameters: van der Waals interactions and dipole alignment .
- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys predict feasible synthetic pathways for functionalized derivatives, validated by experimental yields .
Propiedades
Número CAS |
85098-79-9 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-(2-methylhexyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-9(2)8-10-11-6-7-12-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ZFHUCYSXTQCMMB-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC1OCCO1 |
SMILES canónico |
CCCCC(C)CC1OCCO1 |
Key on ui other cas no. |
85098-79-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















